A Technical Guide to 6,8-Dibromoimidazo[1,2-a]pyridine: Physicochemical Properties and Synthetic Applications
A Technical Guide to 6,8-Dibromoimidazo[1,2-a]pyridine: Physicochemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 6,8-Dibromoimidazo[1,2-a]pyridine. This heterocyclic compound serves as a crucial building block in the development of pharmacologically active molecules, particularly in the realm of kinase inhibitors.
Core Physicochemical Properties
Quantitative data for 6,8-Dibromoimidazo[1,2-a]pyridine is summarized in the tables below. It is important to note that while extensive data for the isomeric 6,8-Dibromoimidazo[1,2-a]pyrazine is available, specific experimental values for the pyridine analog are less commonly reported and often found within supplementary materials of broader synthetic studies.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂N₂ | - |
| Molecular Weight | 275.93 g/mol | - |
| Appearance | Off-white to pale yellow solid | [1] (by analogy) |
| Melting Point | Not explicitly reported; related compounds melt in the 70-170 °C range | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Data |
| ¹H NMR | Spectral data is not readily available in public databases. Expected signals would include aromatic protons on the pyridine and imidazole rings, with chemical shifts influenced by the bromine substituents. |
| ¹³C NMR | Spectral data is not readily available in public databases. |
| Mass Spectrometry (MS) | Expected m/z for [M+H]⁺: ~275.9, with a characteristic isotopic pattern for two bromine atoms. |
| Infrared (IR) | Characteristic peaks for aromatic C-H and C=N stretching are expected. |
Note: The lack of readily available, specific spectral data highlights the compound's primary role as a synthetic intermediate rather than a final product in most published research. Researchers synthesizing this compound would typically characterize it and use it in subsequent steps.
Synthesis and Experimental Protocols
The primary route to 6,8-Dibromoimidazo[1,2-a]pyridine involves the cyclization of a corresponding 2-aminopyridine derivative.
General Synthesis Workflow
The synthesis of 6,8-disubstituted imidazo[1,2-a]pyridines typically starts from a commercially available 2-aminopyridine, which undergoes bromination followed by cyclization.
Detailed Experimental Protocol: Synthesis of 6,8-Dibromoimidazo[1,2-a]pyridine
This protocol is based on established methods for the synthesis of similar imidazo[1,2-a]pyridine derivatives.
Step 1: Bromination of 2-Aminopyridine
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To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid or a halogenated solvent), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (typically 0 °C to room temperature).
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The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC).
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Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and neutralized.
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The product, 2-amino-3,5-dibromopyridine, is extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.
Step 2: Cyclization to form 6,8-Dibromoimidazo[1,2-a]pyridine
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A mixture of 2-amino-3,5-dibromopyridine and an aqueous solution of chloroacetaldehyde (or a protected equivalent) in a suitable solvent (e.g., ethanol or dioxane) is heated to reflux.
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The reaction progress is monitored by TLC.
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After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
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The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.
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The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 6,8-Dibromoimidazo[1,2-a]pyridine.
Utility in Drug Discovery: A Scaffold for Kinase Inhibitors
6,8-Dibromoimidazo[1,2-a]pyridine is a key intermediate in the synthesis of a variety of biologically active compounds. Its di-bromo substitution at positions 6 and 8 provides two reactive handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.
Application in the Synthesis of CDK2 Inhibitors
Recent studies have demonstrated the use of 6,8-Dibromoimidazo[1,2-a]pyridine in the development of potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[1] CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.
The synthetic strategy involves the sequential or differential functionalization of the bromine atoms at the C6 and C8 positions using Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of diverse aryl and heteroaryl moieties, enabling the exploration of the chemical space around the imidazo[1,2-a]pyridine core to optimize potency and selectivity.
